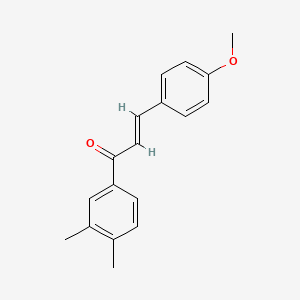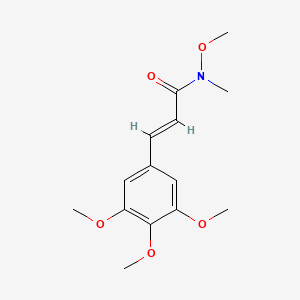
(2E)-3-(2,4-Dimethoxyphenyl)-1-(3,4-dimethylphenyl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-3-(2,4-Dimethoxyphenyl)-1-(3,4-dimethylphenyl)prop-2-en-1-one, commonly referred to as 2,4-DMDP, is a compound that has been studied for its potential applications in various scientific fields. It is a synthetic molecule that has been found to possess a wide range of biological and pharmacological activities, including anti-inflammatory and antifungal properties. 2,4-DMDP is a versatile compound that has been used in a variety of laboratory experiments, including drug development and drug delivery.
Applications De Recherche Scientifique
2,4-DMDP has been studied for its potential applications in various scientific fields. It has been used in drug development and drug delivery studies, as well as in the synthesis of other compounds. It has also been used in studies of its anti-inflammatory and antifungal properties. Additionally, 2,4-DMDP has been used to study the effects of its metabolites on the human body, and has been studied for its potential applications in the treatment of cancer and Alzheimer’s disease.
Mécanisme D'action
The exact mechanism of action of 2,4-DMDP is not yet fully understood. However, it is believed that the compound acts as an inhibitor of enzymes involved in the synthesis of prostaglandins, which are hormones that play a role in inflammation and pain. Additionally, 2,4-DMDP has been shown to inhibit the growth of certain fungi, likely due to its ability to disrupt the cell membrane.
Biochemical and Physiological Effects
2,4-DMDP has been found to possess a wide range of biochemical and physiological effects. It has been shown to possess anti-inflammatory and antifungal properties, as well as the ability to inhibit the growth of certain cancer cells. Additionally, 2,4-DMDP has been shown to have an effect on the central nervous system, as it has been found to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Avantages Et Limitations Des Expériences En Laboratoire
2,4-DMDP is a versatile compound that has been used in a variety of laboratory experiments. It has the advantage of being relatively inexpensive and easy to synthesize, as well as being non-toxic and non-carcinogenic. Additionally, its anti-inflammatory and antifungal properties make it a useful compound for drug development and drug delivery studies. However, there are some limitations to using 2,4-DMDP in laboratory experiments, as it can be metabolized in the body and can cause side effects such as nausea, vomiting, and headache.
Orientations Futures
Given the wide range of potential applications of 2,4-DMDP, there are numerous future directions for research. One potential direction is to further investigate the compound’s anti-inflammatory and antifungal properties, as well as its potential applications in the treatment of cancer and Alzheimer’s disease. Additionally, further research could be conducted on the compound’s mechanism of action and its potential side effects. Finally, further research could be conducted on the synthesis of 2,4-DMDP and its potential applications in drug development and drug delivery.
Méthodes De Synthèse
2,4-DMDP can be synthesized via a variety of methods, including the use of a Grignard reagent and a Wittig reaction. In the Grignard reaction, a Grignard reagent is used to react with an aldehyde or ketone in the presence of an acid catalyst, such as hydrochloric acid. This reaction produces a secondary alcohol, which can be further reacted with an acid chloride to produce 2,4-DMDP. The Wittig reaction involves the reaction of a phosphonium salt with an aldehyde or ketone to form an alkene. This alkene can then be reacted with an alkyl halide to produce 2,4-DMDP.
Propriétés
IUPAC Name |
(E)-3-(2,4-dimethoxyphenyl)-1-(3,4-dimethylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O3/c1-13-5-6-16(11-14(13)2)18(20)10-8-15-7-9-17(21-3)12-19(15)22-4/h5-12H,1-4H3/b10-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQJUOZNQDRBVIC-CSKARUKUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C=CC2=C(C=C(C=C2)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)C(=O)/C=C/C2=C(C=C(C=C2)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(2,4-Dimethoxyphenyl)-1-(3,4-dimethylphenyl)prop-2-en-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














